molecular formula C9H11ClN2O3S B7587252 2-chloro-N-[3-(methanesulfonamido)phenyl]acetamide

2-chloro-N-[3-(methanesulfonamido)phenyl]acetamide

Cat. No. B7587252
M. Wt: 262.71 g/mol
InChI Key: SASPZPCMDWEJTH-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(methanesulfonamido)phenyl]acetamide, also known as MS-275 or entinostat, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. MS-275 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurological disorders.

Mechanism of Action

2-chloro-N-[3-(methanesulfonamido)phenyl]acetamide inhibits HDAC activity by binding to the catalytic site of the enzyme, leading to increased acetylation of histones and other proteins. This results in chromatin relaxation and transcriptional activation of genes involved in cell cycle regulation, apoptosis, and differentiation. 2-chloro-N-[3-(methanesulfonamido)phenyl]acetamide has also been shown to affect non-histone proteins, such as heat shock protein 90 (HSP90), leading to degradation of oncogenic proteins.
Biochemical and Physiological Effects
2-chloro-N-[3-(methanesulfonamido)phenyl]acetamide has been shown to have both biochemical and physiological effects in various cell types and animal models. It has been shown to induce DNA damage and oxidative stress, leading to activation of DNA repair pathways and apoptosis. 2-chloro-N-[3-(methanesulfonamido)phenyl]acetamide has also been shown to modulate the immune system by regulating cytokine production and T cell differentiation.

Advantages and Limitations for Lab Experiments

2-chloro-N-[3-(methanesulfonamido)phenyl]acetamide has several advantages for laboratory experiments, including its high potency, selectivity, and availability. It can be easily synthesized or purchased from commercial suppliers. However, 2-chloro-N-[3-(methanesulfonamido)phenyl]acetamide has some limitations, including its relatively short half-life and potential toxicity at high concentrations. Careful dose optimization and toxicity testing are necessary for in vivo studies.

Future Directions

2-chloro-N-[3-(methanesulfonamido)phenyl]acetamide has several potential future directions for research and development. One area of interest is the development of combination therapies with other anticancer agents, such as immune checkpoint inhibitors or targeted therapies. Another area of interest is the investigation of 2-chloro-N-[3-(methanesulfonamido)phenyl]acetamide in other disease areas, such as inflammation, neurodegeneration, and viral infections. Additionally, the development of more potent and selective HDAC inhibitors based on the 2-chloro-N-[3-(methanesulfonamido)phenyl]acetamide scaffold is an ongoing area of research.

Synthesis Methods

2-chloro-N-[3-(methanesulfonamido)phenyl]acetamide can be synthesized by reacting 3-aminobenzenesulfonamide with 2-chloroacetyl chloride in the presence of a base, followed by cyclization with sodium hydride and heating. The product can be purified by recrystallization or chromatography.

Scientific Research Applications

2-chloro-N-[3-(methanesulfonamido)phenyl]acetamide has shown promising results in preclinical studies as a potential anticancer agent. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines, including breast, prostate, lung, and leukemia. 2-chloro-N-[3-(methanesulfonamido)phenyl]acetamide has also been shown to sensitize cancer cells to radiation and chemotherapy, suggesting a potential role in combination therapy.

properties

IUPAC Name

2-chloro-N-[3-(methanesulfonamido)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3S/c1-16(14,15)12-8-4-2-3-7(5-8)11-9(13)6-10/h2-5,12H,6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASPZPCMDWEJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[3-(methanesulfonamido)phenyl]acetamide

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